5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Description
5-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 5-phenyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide, is a complex molecule that likely interacts with multiple targets. It is known that both indole and piperidine derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structural components of the compound, it can be inferred that it may interact with its targets in a similar manner to other indole and piperidine derivatives . These interactions often result in changes in cellular processes, leading to various biological activities .
Biochemical Pathways
Indole and piperidine derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it is plausible that this compound may also affect similar pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole and piperidine derivatives, it is likely that this compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
5-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-20(18-12-19(25-22-18)16-4-2-1-3-5-16)21-13-15-6-9-23(10-7-15)17-8-11-26-14-17/h1-5,12,15,17H,6-11,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIDGMSGTAEDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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